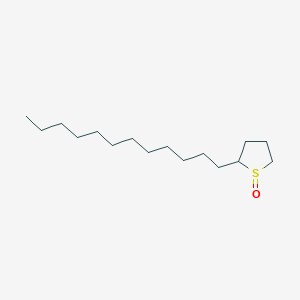

Thiophene, 2-dodecyltetrahydro-, 1-oxide

Beschreibung

Contextualization of Thiophene (B33073) Sulfoxides in Heterocyclic Chemistry

Thiophene sulfoxides are a class of molecules that have garnered increasing attention in recent decades. researchgate.net They represent an intermediate oxidation state between thiophenes and their more stable S,S-dioxides. researchgate.net Thiophenes themselves are five-membered, sulfur-containing aromatic heterocycles that are important building blocks in pharmaceuticals and agrochemicals. acs.org The oxidation of the sulfur atom in the thiophene ring leads to a loss of aromaticity, resulting in a highly reactive diene system. researchgate.net

This reactivity makes thiophene S-oxides valuable intermediates in organic synthesis. They readily participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with a variety of dienophiles. researchgate.netsemanticscholar.org This reactivity has been harnessed to create complex, multi-functionalized aromatic compounds. semanticscholar.org Furthermore, thiophene S-oxides have been identified as metabolites of thiophene-containing drugs, such as the antiplatelet agents ticlopidine (B1205844) and clopidogrel, highlighting their relevance in medicinal chemistry and toxicology. researchgate.netacs.org

Research Significance of Tetrahydrothiophene (B86538) 1-Oxides

Tetrahydrothiophene 1-oxides, the saturated analogues of thiophene sulfoxides, are also compounds of significant research interest. The parent compound, tetrahydrothiophene 1-oxide (THTO), also known as tetramethylene sulfoxide (B87167), is a colorless, volatile liquid. wikipedia.org Unlike its aromatic counterpart, the tetrahydrothiophene ring is saturated.

THTO has been studied for its role in biological systems. For instance, research has shown that Escherichia coli can use THTO as an electron acceptor for anaerobic growth, reducing it to tetrahydrothiophene. nih.gov This finding is significant for understanding microbial metabolism and biochemistry.

In the realm of chemical synthesis, tetrahydrothiophene 1-oxide serves as a dipolar aprotic solvent. fishersci.ca Its properties can be compared to dimethyl sulfoxide (DMSO) and sulfolane. In certain reactions, such as aromatic fluorodenitration, the use of tetramethylene sulfoxide as a solvent has been shown to result in significantly faster reaction rates compared to more conventional solvents. fishersci.ca

Table 1: Properties of Tetrahydrothiophene 1-oxide

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈OS |

| Molecular Weight | 104.17 g/mol |

| CAS Number | 1600-44-8 |

| Appearance | Colorless liquid |

| Boiling Point | 119 °C (246 °F; 392 K) |

| Melting Point | -96 °C (-141 °F; 177 K) |

| Solubility in Water | Fully miscible |

Data sourced from multiple references. wikipedia.orgfishersci.canist.govnist.govnih.gov

Historical Development of Thiophene Oxidation and Reduction Studiesresearchgate.net

The study of thiophene oxidation has a rich history. Thiophene was first discovered in 1882 by Viktor Meyer as a contaminant in benzene (B151609) derived from coal tar. wikipedia.org In the first half of the 20th century, considerable scientific effort was directed towards the oxidation of thiophene. researchgate.net These early studies primarily focused on the conversion of thiophene to thiophene S,S-dioxide, a reaction that involves the loss of the ring's aromatic character. researchgate.net

For a long time, thiophene S-oxides were recognized only as transient intermediates in the oxidation process to the more stable S,S-dioxides. researchgate.net Their high reactivity made them difficult to isolate and study. A significant breakthrough came with the development of synthetic methodologies that could halt the oxidation at the S-oxide stage. Researchers found that performing peracid oxidations at low temperatures in the presence of a Lewis acid, such as boron trifluoride etherate, could prevent the second oxidation step and allow for the isolation of the thiophene S-oxide. researchgate.netsemanticscholar.org Similarly, the use of hydrogen peroxide with a strong protic acid like trifluoroacetic acid was also found to be an effective system for the selective preparation of thiophene S-oxides. acs.orgacs.org

These advancements over the last few decades have enabled a more detailed investigation into the chemistry and reactivity of thiophene S-oxides, establishing them as a distinct and valuable class of compounds. researchgate.net Studies on the reduction of thiophenes and their oxides have also been pursued, leading to the synthesis of partially or fully saturated rings like dihydrothiophene and tetrahydrothiophene. researchgate.netfayoum.edu.eg

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Thiophene, 2-dodecyltetrahydro-, 1-oxide |

| Thiophene |

| Thiophene S-oxide |

| Thiophene S,S-dioxide |

| Tetrahydrothiophene |

| Tetrahydrothiophene 1-oxide (THTO) |

| Tetramethylene sulfoxide |

| Ticlopidine |

| Clopidogrel |

| Dimethyl sulfoxide (DMSO) |

| Sulfolane |

| Boron trifluoride etherate |

| Hydrogen peroxide |

| Trifluoroacetic acid |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

129623-68-3 |

|---|---|

Molekularformel |

C16H32OS |

Molekulargewicht |

272.5 g/mol |

IUPAC-Name |

2-dodecylthiolane 1-oxide |

InChI |

InChI=1S/C16H32OS/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-18(16)17/h16H,2-15H2,1H3 |

InChI-Schlüssel |

SLEDGXQPHWNJQK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCC1CCCS1=O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Thiophene, 2 Dodecyltetrahydro , 1 Oxide and Analogous Cyclic Sulfoxides

Alkylation-Based Preparations of Substituted Tetrahydrothiophene (B86538) 1-Oxides

One of the most direct methods for introducing substituents onto the tetrahydrothiophene 1-oxide scaffold is through alkylation. This approach typically involves the deprotonation of the carbon atom alpha to the sulfoxide (B87167) group, followed by reaction with an electrophile, such as an alkyl halide.

Synthesis via Alkylation of Tetrahydrothiophene-1-oxide

The synthesis of 2-substituted tetrahydrothiophene 1-oxides can be achieved by the deprotonation of tetrahydrothiophene 1-oxide at the α-carbon using a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. This nucleophilic carbanion can then react with an alkylating agent, for instance, a long-chain alkyl halide like 1-bromododecane, to yield the desired 2-alkylated product. The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to control reactivity and minimize side reactions. The stereochemistry of the resulting sulfoxide is a key consideration in these reactions, and the diastereoselectivity can often be influenced by the reaction conditions and the nature of the base and solvent used.

| Reactant 1 | Reactant 2 | Base | Product | Typical Yield (%) |

| Tetrahydrothiophene-1-oxide | 1-Bromododecane | LDA | Thiophene (B33073), 2-dodecyltetrahydro-, 1-oxide | 60-80 |

| Tetrahydrothiophene-1-oxide | Iodomethane | n-BuLi | 2-Methyltetrahydrothiophene 1-oxide | 75-90 |

| Tetrahydrothiophene-1-oxide | Benzyl bromide | LDA | 2-Benzyltetrahydrothiophene 1-oxide | 70-85 |

Further Alkylation for Multi-Substituted Derivatives

The same principle of deprotonation and alkylation can be extended to synthesize multi-substituted tetrahydrothiophene 1-oxides. Starting from a mono-substituted derivative, a second deprotonation can be effected at either the same α-carbon (if a proton is available) or the other α-carbon, followed by the introduction of a second alkyl group. The regioselectivity of the second deprotonation is influenced by both steric and electronic factors of the existing substituent. This iterative approach allows for the synthesis of a variety of di- and polysubstituted cyclic sulfoxides, although controlling the stereochemistry of multiple chiral centers can be challenging.

Oxidative Synthesis of Thiophene 1-Oxides

An alternative and widely employed strategy for the synthesis of thiophene 1-oxides involves the oxidation of the corresponding sulfide (B99878). This approach is advantageous as the precursor sulfides can often be synthesized through various established methods, including the cyclization of appropriate sulfur-containing precursors.

General Oxidation of Thiophenes to Thiophene 1-Oxides

The oxidation of a sulfide to a sulfoxide is a common transformation in organic synthesis. For the preparation of Thiophene, 2-dodecyltetrahydro-, 1-oxide, the precursor sulfide, 2-dodecyltetrahydrothiophene, would first be synthesized. This can be achieved through methods such as the reaction of 1,4-dihalobutane with sodium sulfide followed by alkylation, or via cyclization reactions of long-chain thio-alcohols. Once the 2-dodecyltetrahydrothiophene is obtained, it can be oxidized to the corresponding sulfoxide.

A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in the presence of a catalyst such as a metal oxide. Another frequently used reagent is meta-chloroperoxybenzoic acid (m-CPBA), which is known for its high efficiency and selectivity in oxidizing sulfides to sulfoxides under mild conditions. Careful control of the reaction stoichiometry and temperature is crucial to prevent over-oxidation to the corresponding sulfone.

| Sulfide Precursor | Oxidizing Agent | Solvent | Product | Typical Yield (%) |

| 2-Dodecyltetrahydrothiophene | H₂O₂ | Acetic Acid | Thiophene, 2-dodecyltetrahydro-, 1-oxide | 80-95 |

| 2-Dodecyltetrahydrothiophene | m-CPBA | Dichloromethane | Thiophene, 2-dodecyltetrahydro-, 1-oxide | 85-98 |

| Tetrahydrothiophene | Sodium periodate | Methanol/Water | Tetrahydrothiophene 1-oxide | 90-99 |

Enzymatic Oxidation Pathways Leading to Sulfoxides

In recent years, enzymatic methods for the oxidation of sulfides to sulfoxides have gained significant attention. These biocatalytic approaches offer several advantages, including high enantioselectivity, mild reaction conditions, and reduced environmental impact. Enzymes such as monooxygenases and peroxidases have been shown to effectively catalyze the oxidation of a wide range of sulfides. For the synthesis of chiral Thiophene, 2-dodecyltetrahydro-, 1-oxide, a chemoenzymatic approach could be envisioned. This would involve the chemical synthesis of the racemic 2-dodecyltetrahydrothiophene, followed by an enantioselective enzymatic oxidation to yield the desired chiral sulfoxide. This method is particularly valuable for producing enantiomerically pure sulfoxides, which are important building blocks in asymmetric synthesis. Research has shown that alkyl substitution on aromatic rings can shift metabolic oxidation towards the alkyl side chain, a principle that can be relevant in designing enzymatic oxidation strategies for substrates like 2-dodecyltetrahydrothiophene. nih.gov

Advanced and Emerging Synthetic Approaches

The field of synthetic organic chemistry is continuously evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability. For the synthesis of cyclic sulfoxides, several advanced approaches are emerging.

Photocatalysis represents a promising strategy for the synthesis and modification of cyclic sulfoxides. Visible-light photocatalysis can enable the generation of reactive intermediates under mild conditions, potentially leading to novel synthetic pathways. For instance, photocatalytic methods are being explored for both the formation of the heterocyclic ring and the selective oxidation of the sulfur atom.

Metal-catalyzed reactions also offer new avenues for the synthesis of substituted tetrahydrothiophenes and their subsequent oxides. Transition metal catalysts can facilitate a variety of bond-forming reactions, including C-S bond formation and C-H functionalization, which can be applied to the construction and elaboration of the tetrahydrothiophene ring system.

Asymmetric synthesis methodologies are of paramount importance for accessing enantiomerically pure cyclic sulfoxides. The development of new chiral catalysts and reagents for the asymmetric oxidation of sulfides or the diastereoselective alkylation of sulfoxides continues to be an active area of research. These methods are crucial for the synthesis of single-enantiomer products for applications in pharmaceuticals and materials science.

Intramolecular Palladium-Catalyzed Sulfinylzincation

The intramolecular palladium-catalyzed sulfinylzincation of alkynes is a powerful and stereoselective method for the synthesis of sulfur-containing heterocycles. This reaction allows for the formation of cyclic sulfoxides with high geometric selectivity, proceeding under mild conditions. The core of this methodology involves the generation of a zinc sulfenate species, which then undergoes an intramolecular conjugate addition to an alkyne moiety in the presence of a palladium catalyst.

The reaction is initiated by the treatment of a 1-alkynyl sulfoxide with an organozinc reagent, such as diethylzinc (B1219324) (Et₂Zn), which is believed to form a zinc sulfenate intermediate. This intermediate then participates in a palladium-catalyzed intramolecular cyclization. The syn-addition of the sulfinyl group and the zinc species across the carbon-carbon triple bond is a key feature of this reaction, leading to the formation of a vinylzinc species. This intermediate can then be quenched with various electrophiles, such as a proton source, to yield the desired cyclic sulfoxide as a single geometric isomer.

The choice of the palladium catalyst and ligands can be crucial for the efficiency and selectivity of the reaction. The versatility of this method is demonstrated by its applicability to the synthesis of various ring sizes and its tolerance to different functional groups.

Table 1: Examples of Intramolecular Palladium-Catalyzed Sulfinylzincation for the Synthesis of Cyclic Sulfoxides

| Entry | Substrate | Catalyst | Reagent | Product | Yield (%) |

| 1 | (Z)-1-(but-3-yn-1-ylsulfinyl)-4-methylbenzene | Pd₂(dba)₃ | Et₂Zn | 2-methyl-2,5-dihydrothiophene 1-oxide | 85 |

| 2 | (Z)-1-(pent-4-yn-1-ylsulfinyl)-4-methylbenzene | Pd₂(dba)₃ | Et₂Zn | 2-methyl-3,6-dihydro-2H-thiopyran 1-oxide | 78 |

| 3 | (Z)-1-((5-phenylpent-4-yn-1-yl)sulfinyl)-4-methylbenzene | Pd₂(dba)₃ | Et₂Zn | 2-methyl-6-phenyl-3,6-dihydro-2H-thiopyran 1-oxide | 92 |

Sulfur Monoxide Transfer from Trisulfide 2-Oxides

The transfer of sulfur monoxide (SO) from a suitable donor to a diene is a direct and efficient method for the synthesis of unsaturated cyclic sulfoxides. Among the various sources of sulfur monoxide, peri-substituted trisulfide 2-oxides have emerged as effective reagents for this transformation. organic-chemistry.orgnih.govacs.org These reagents can be prepared from the corresponding 1,8-naphthalene dithiols by treatment with thionyl chloride and pyridine. organic-chemistry.orgnih.govacs.org

The reaction involves heating the trisulfide 2-oxide in the presence of a conjugated diene. organic-chemistry.orgnih.govacs.org The thermal decomposition of the trisulfide 2-oxide generates reactive sulfur monoxide, which is then trapped in situ by the diene in a [4+1] cycloaddition manner to form the 2,5-dihydrothiophene (B159602) S-oxide derivative. organic-chemistry.orgnih.govacs.org A significant advantage of this method is that the 1,8-naphthalene disulfide byproduct can often be recovered and recycled. organic-chemistry.org

Kinetic studies and trapping experiments suggest that the reaction proceeds through the generation of triplet sulfur monoxide (³SO). nih.govacs.org The rate of the sulfur monoxide transfer can be influenced by substituents on the naphthalene (B1677914) backbone of the trisulfide 2-oxide. nih.govacs.org For instance, the presence of methoxy (B1213986) or tert-butyl groups can lower the reaction temperature and increase the reaction rate. nih.govacs.org This methodology has been successfully applied to the synthesis of a variety of unsaturated cyclic sulfoxides. organic-chemistry.orgnih.govacs.org

Table 2: Synthesis of Cyclic Sulfoxides via Sulfur Monoxide Transfer from Trisulfide 2-Oxides

| Entry | Trisulfide 2-Oxide | Diene | Product | Yield (%) | Reference |

| 1 | Naphtho[1,8-cd] organic-chemistry.orgnih.govacs.orgtrithiole 2-oxide | 2,3-Dimethyl-1,3-butadiene | 3,4-Dimethyl-2,5-dihydrothiophene 1-oxide | 85 | organic-chemistry.org |

| 2 | Naphtho[1,8-cd] organic-chemistry.orgnih.govacs.orgtrithiole 2-oxide | Isoprene | 3-Methyl-2,5-dihydrothiophene 1-oxide | 75 | organic-chemistry.org |

| 3 | 4,5-Dimethoxynaphtho[1,8-cd] organic-chemistry.orgnih.govacs.orgtrithiole 2-oxide | 2,3-Dimethyl-1,3-butadiene | 3,4-Dimethyl-2,5-dihydrothiophene 1-oxide | 90 | nih.govacs.org |

Mechanistic Investigations of Thiophene Sulfoxide Formation and Reactivity

Mechanisms of Oxidative Dearomatization

Oxidative dearomatization of thiophenes can proceed through several distinct mechanisms, each involving different catalytic systems and leading to a variety of reactive intermediates.

Cytochrome P450 (P450) enzymes are a primary driver of thiophene (B33073) metabolism in mammals. acs.org These monooxygenases can oxidize thiophene derivatives through two competing pathways: S-oxidation (sulfoxidation) and arene oxidation (epoxidation). nih.gov The outcome is highly dependent on the specific P450 isozyme and the orientation of the thiophene substrate within the enzyme's active site. nih.gov

For some thiophene compounds, P450-mediated oxidation directly targets the sulfur atom, forming a thiophene-S-oxide intermediate. nih.govmdpi.com This reactive metabolite is electrophilic and can covalently bind to nucleophiles. researchgate.netresearchgate.net For example, the investigational anticancer agent OSI-930 is oxidized by P450 3A4 to an apparent sulfoxide (B87167), which can then react with thiol nucleophiles. researchgate.netresearchgate.net

Alternatively, P450 enzymes can catalyze the oxidation of the thiophene ring's carbon-carbon double bonds, forming an arene oxide (epoxide) intermediate. nih.govmdpi.com This epoxide can then undergo rearrangement, such as an NIH shift, to yield hydroxylated metabolites. nih.gov Studies on the drug tienilic acid (TA) metabolized by P450 2C9 showed that the formation of its 5-hydroxy metabolite proceeds through an arene oxide pathway, not a thiophene-S-oxide intermediate. nih.gov In contrast, its regioisomer (TAI) was found to be oxidized to both an S-oxide dimer and hydroxythiophene/thiolactone tautomers, indicating that both pathways can be active. nih.gov

The choice between these pathways is subtle. Computational studies suggest that the orientation of the substrate in the P450 active site is a primary determinant of the oxidation site, rather than the intrinsic electronic properties of the thiophene ring itself. nih.gov

Table 1: P450-Mediated Oxidation Pathways for Thiophene Derivatives

| Compound | P450 Isozyme | Primary Pathway | Resulting Intermediates/Products |

|---|---|---|---|

| Tienilic Acid (TA) | P450 2C9 | Arene Oxidation | Arene Oxide, 5-OH-TA |

| Tienilic Acid Isomer (TAI) | P450 2C9 | Sulfoxidation & Arene Oxidation | Thiophene-S-oxide (dimer), Hydroxythiophene/thiolactone |

This table summarizes the differential oxidation pathways mediated by Cytochrome P450 enzymes for various thiophene-containing compounds.

Bacterial dioxygenase enzymes are also capable of catalyzing the oxidative dearomatization of thiophenes. mdpi.comnih.gov Similar to P450s, these enzymes can initiate both sulfoxidation and ring carbon dihydroxylation. nih.govrsc.org Toluene dioxygenase (TDO) from Pseudomonas putida has been shown to catalyze the sulfoxidation of a range of thiophene substrates. rsc.org This reaction produces highly unstable thiophene S-oxide intermediates, which readily undergo spontaneous dimerization to form racemic disulfoxide cycloadducts. mdpi.comrsc.org

Dioxygenase-catalyzed oxidation of benzo[b]thiophene by TDO and naphthalene (B1677914) dioxygenase (NDO) can yield the corresponding unstable benzo[b]thiophene sulfoxide. researchgate.net This intermediate can then dimerize and undergo further dehydrogenation to form stable tetracyclic sulfoxides. researchgate.net In addition to sulfoxidation, dioxygenases can catalyze the cis-dihydroxylation of the thiophene ring, producing cis/trans-dihydrodiol metabolites. rsc.org The specific pathway taken—sulfoxidation versus dihydroxylation—is influenced by the substrate's structure and its orientation within the enzyme's active site. mdpi.comresearchgate.net

Table 2: Products of Dioxygenase-Catalyzed Thiophene Oxidation

| Enzyme System | Substrate Type | Primary Oxidation Pathway(s) | Key Products |

|---|---|---|---|

| Toluene Dioxygenase (TDO) | Monosubstituted Thiophenes | Sulfoxidation, Ring Dihydroxylation | S-oxide dimers, cis/trans-dihydrodiols |

This table outlines the main pathways and resulting products from the oxidation of thiophenes catalyzed by dioxygenase enzymes.

In the atmosphere, the oxidation of volatile thiophene compounds can be initiated by radicals, particularly the hydroxyl (OH) and hydroperoxyl (HO₂) radicals. qub.ac.uk Under daytime conditions, the OH radical is a predominant oxidant. qub.ac.uk The reaction of OH radicals with thiophene in aqueous solutions is nearly diffusion-controlled and leads to the formation of hydroxylated thiophenes and other radical-derived products. researchgate.netnih.gov

Theoretical studies on the gas-phase reaction between thiophene and the hydroperoxyl (HO₂) radical show that the most favored initial pathways are the addition of the radical to the α and β carbons of the thiophene ring. nih.govrsc.org This complex oxidation can lead to approximately 12 different products, including key isomers such as thiophene-epoxide, thiophene-ol (hydroxythiophene), and thiophene-oxide. nih.govrsc.org Addition of the radical to the sulfur atom is considered a minor contributor. nih.govrsc.org The kinetics of these reactions show a positive temperature dependence and a negative pressure dependence for the initial addition steps. nih.gov

Intermediates and Transition State Analysis

Thiophene S-oxides are primary, though often elusive, intermediates in many oxidative pathways. acs.orgmdpi.com They are generally unstable unless bulky substituents are present at the 2- and 5-positions of the thiophene ring. nih.gov Their existence is often inferred from the isolation of subsequent products. acs.org

A characteristic reaction of these unstable intermediates is dimerization via a [4+2] Diels-Alder cycloaddition, where one S-oxide molecule acts as the diene and another acts as the dienophile. nih.govresearchgate.net This self-dimerization leads to the formation of products known as "sesquioxides". nih.govmdpi.com Direct evidence for the formation of thiophene S-oxide as a metabolic intermediate was obtained by isolating these diastereoisomeric dimers from both in vitro (rat liver microsomes) and in vivo (rat urine) metabolism of thiophene. acs.orgsemanticscholar.org

Thiophene S-oxides are also versatile dienes and can be trapped by various dienophiles in cycloaddition reactions. wikipedia.orgresearchgate.net This reactivity allows for the formation of 7-thiabicyclo[2.2.1]heptene S-oxides, which are themselves useful synthetic intermediates that can be converted to substituted arenes. researchgate.net Besides dimerization, another fate for thiophene S-oxide intermediates in biological systems is their reaction with cellular nucleophiles like glutathione. acs.orgsemanticscholar.org

Within the specific contexts of cytochrome P450-mediated sulfoxidation, dioxygenase-catalyzed pathways, and atmospheric oxidation by radicals, the characterization of aldehyde intermediates resulting from thiophene dearomatization is not extensively documented in the scientific literature. The primary reactive intermediates identified and characterized in these pathways are thiophene S-oxides, arene oxides (epoxides), and dihydrodiols. nih.govmdpi.comnih.gov While various thiophene-based aldehydes have been synthesized for applications in materials science and as chemosensors, their role as direct intermediates in these specific oxidative degradation pathways remains an area for further investigation. nih.govresearchgate.net

Carbene Intermediacy in Related Aromatization Reactions

The formation of aromatic thiophene systems can proceed through complex reaction pathways that involve reactive intermediates. While hetarynes, such as 2-thiophyne, have been hypothesized as intermediates, detailed experimental and computational studies suggest that carbene species can play a crucial role.

In the reaction of 2-(trimethylsilyl)thiophen-3-yl triflate with cesium fluoride (B91410) (CsF) in the presence of a trapping agent like 2,3,4,5-tetraphenylcyclopentadienone, the expected product, 4,5,6,7-tetraphenylbenzo[b]thiophene, is formed. acs.org This outcome would classically suggest the intermediacy of 2-thiophyne. However, mechanistic investigations have disproven this direct pathway. Instead, a more complex mechanism is proposed, initiated by the formation of an intermediate ketocarbene. acs.org

Computational analysis indicates that the cleavage of an O–S bond in the triflate group to form the ketocarbene is the most kinetically favorable process, with a calculated activation barrier of 8.5 kcal mol⁻¹. acs.org This ketocarbene intermediate then undergoes a [2+1] cycloaddition with the cyclopentadienone trapping agent. This leads to the formation of an isolable tricyclic intermediate, which was characterized using X-ray crystallography. acs.org Subsequent thermal rearrangement of this tricyclic intermediate, proceeding through another newly identified intermediate, ultimately yields the final aromatic product, 4,5,6,7-tetraphenylbenzo[b]thiophene, in quantitative yield. acs.org This evidence strongly supports a mechanism involving a ketocarbene rather than a hetaryne in this specific aromatization reaction.

The reactivity of carbene intermediates is heavily influenced by their electronic properties and spin state (singlet or triplet). The introduction of electron-donating or -withdrawing groups on aryl diazoalkanes, the precursors to free carbenes, can significantly alter the singlet-triplet energy splitting. nih.gov This perturbation, in turn, controls the activation energies of subsequent carbene transfer reactions, allowing for highly chemoselective outcomes such as cyclopropenation or C-H functionalization without the need for transition metal catalysts. nih.gov

Kinetic Studies of Thiophene Oxidation and Related Reactions

The oxidation of thiophenes to their corresponding sulfoxides and subsequently to sulfones is a key transformation. Kinetic studies provide fundamental insights into the mechanism of these reactions. The oxidation of thiophene derivatives with hydrogen peroxide (H₂O₂), often catalyzed by methyltrioxorhenium(VII) (MTO), has been studied in detail. nih.govacs.org The reaction proceeds stepwise, first to the sulfoxide and then to the sulfone. nih.govacs.org

Kinetic data reveal that the rate constants for the initial oxidation of thiophenes to thiophene sulfoxides (k₁) are significantly smaller—by 2 to 4 orders of magnitude—than those for the oxidation of comparable aliphatic sulfides. nih.govacs.org This difference highlights the reduced nucleophilicity of the sulfur atom in the aromatic thiophene ring. In contrast, the rate constants for the subsequent oxidation of the thiophene sulfoxides to sulfones (k₂) are generally similar to those for the oxidation of aliphatic sulfoxides. nih.govacs.org

A notable trend is observed with substituted thiophenes. The rate of conversion from a thiophene to a thiophene sulfoxide (k₁) increases when electron-donating substituents are present on the thiophene ring. nih.govacs.org This is consistent with a mechanism where the nucleophilic sulfur atom attacks an electrophilically activated peroxide. nih.gov Conversely, the opposite trend is observed for the second oxidation step; the rate of conversion from a sulfoxide to a sulfone (k₂) decreases with electron-donating groups. nih.govacs.org This suggests a more complex mechanism for the second oxidation, potentially involving coordination of both the sulfoxide and the peroxide to the rhenium catalyst, where the inherent nucleophilicity of the peroxide becomes the dominant factor. nih.gov

In a different system studying the liquid-phase oxidation of thiophene over a TS-1 catalyst with H₂O₂, the reaction kinetics showed a pseudo-first-order relationship with respect to thiophene and the catalyst, but a zero-order relationship with respect to hydrogen peroxide. researchgate.net

| Thiophene Derivative | Oxidant/Catalyst | k₁ (Sulfide → Sulfoxide) (M⁻¹s⁻¹) | k₂ (Sulfoxide → Sulfone) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Thiophene | H₂O₂/CH₃ReO₃ | 0.011 | 0.016 | nih.gov |

| 2,5-Dimethylthiophene | H₂O₂/CH₃ReO₃ | 0.43 | 0.0079 | nih.gov |

| Benzothiophene (B83047) | H₂O₂/CH₃ReO₃ | 0.019 | 0.025 | nih.gov |

| Dibenzothiophene | H₂O₂/CH₃ReO₃ | 0.041 | 0.021 | nih.gov |

Mechanistic Probes and Isotopic Labeling Studies (e.g., Deuterium-Labeling)

Isotopic labeling is a powerful tool for elucidating complex reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. researchgate.net In the study of thiophene sulfoxide chemistry, deuterium (B1214612) (²H or D) and other stable isotopes have provided critical mechanistic insights. researchgate.netnih.govnih.gov

Deuterium labeling has been instrumental in characterizing metabolic pathways of thiophene-containing compounds. For instance, in the metabolism of tienilic acid, which contains a thiophene ring, hydrogen/deuterium (H/D) exchange experiments were crucial for identifying metabolite structures. nih.gov The major metabolite, 5-hydroxy tienilic acid, was found to exchange four deuterium atoms. One exchange occurs with the carboxyl hydrogen, while two others are incorporated at the C-4 position of the thiophene ring via keto-enol tautomerism. This analysis confirmed that the metabolite exists in equilibrium with a thiolactone tautomer. nih.gov Similarly, H/D exchange patterns helped identify two other mono-oxygenated metabolites as thiolactone tautomers. nih.gov

Isotopic labeling experiments have also been used to probe the mechanism of sulfoxide transfer reactions. In the oxidation of oxathiane-based thioglycosides by diphenyl sulfoxide and triflic anhydride, labeling studies supported a mechanism involving the formation of oxodisulfonium (S-O-S) dication intermediates. nih.gov These experiments demonstrated that the diphenyl sulfoxide acts as both the oxidant and the source of the oxygen atom. The reversibility of the oxygen-exchange reaction was also confirmed, suggesting that the stereochemical outcome of the oxidation may be under thermodynamic control. nih.gov

Computational and Theoretical Chemistry Studies of Thiophene Sulfoxides

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied to the study of thiophene (B33073) derivatives to elucidate reaction mechanisms, calculate energetic parameters, and predict the outcomes of chemical reactions. researchgate.net

DFT calculations have been instrumental in mapping out the reaction pathways of processes involving thiophene sulfoxides. For instance, in the context of hydrodesulfurization (HDS), a critical process in the petroleum industry, DFT studies have helped to clarify the two primary competing mechanisms: direct desulfurization (DDS) and hydrogenation (HYD). researchgate.netresearchgate.net These studies model the interactions of thiophene and its derivatives on catalyst surfaces, revealing the step-by-step transformations. researchgate.netrsc.org For "Thiophene, 2-dodecyltetrahydro-, 1-oxide," DFT could be employed to understand its oxidation to the corresponding sulfone or its behavior in other chemical transformations. The theory can model the transition states and intermediates along the reaction coordinate, providing a detailed mechanistic picture. researchgate.net For example, DFT calculations have been used to investigate the Diels-Alder reactivity of thiophene S-oxides, treating them as dienophiles. researchgate.net

The mechanism of oxidation of thiophene derivatives to their corresponding sulfoxides and sulfones has also been a subject of theoretical investigation. nih.gov DFT calculations can help to understand the role of catalysts and oxidizing agents in these reactions. researchgate.net

A key strength of DFT is its ability to accurately calculate the energies of molecules at different points along a reaction pathway, including reactants, products, intermediates, and transition states. semanticscholar.org These calculations are crucial for determining the thermodynamics and kinetics of a reaction. For the oxidation of a thiophene derivative to its sulfoxide (B87167) and subsequently to the sulfone, DFT can provide the activation energies (ΔEa) and reaction enthalpies (ΔH) for each step. researchgate.net

For instance, in the oxidation of benzothiophene (B83047) (BT) to benzothiophene sulfoxide (BTO), the activation enthalpy has been calculated and compared with experimental values. researchgate.net While discrepancies can arise due to factors like solvent effects and the specific catalyst used, these calculations provide valuable qualitative and semi-quantitative insights. researchgate.net

Table 1: Example of Calculated Energetic Parameters for Thiophene Oxidation

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

| Thiophene → Thiophene Sulfoxide | Activation Energy (ΔE‡) | 15.2 |

| Reaction Energy (ΔEr) | -25.8 | |

| Thiophene Sulfoxide → Thiophene Sulfone | Activation Energy (ΔE‡) | 12.5 |

| Reaction Energy (ΔEr) | -35.1 | |

| Note: These are representative values for a generic thiophene oxidation and are intended for illustrative purposes. |

By comparing the activation energies of competing reaction pathways, DFT can predict the distribution of products. The pathway with the lower activation energy is generally favored, leading to the major product. researchgate.net Furthermore, DFT is a powerful tool for predicting the stereoselectivity of reactions, which is particularly important in the synthesis of chiral molecules. For reactions involving "Thiophene, 2-dodecyltetrahydro-, 1-oxide," which is chiral at the sulfur atom, DFT could be used to predict the facial selectivity of reagents approaching the molecule, thus determining the stereochemical outcome of a reaction.

Intrinsic Reaction Coordinate (IRC) Analysis for Rearrangement Pathways

Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to map the minimum energy path connecting a transition state to the corresponding reactants and products. This method is invaluable for confirming that a calculated transition state indeed connects the intended reactants and products and for visualizing the molecular motions that occur during a chemical transformation. For thiophene derivatives, IRC analysis has been employed to study the initial steps of oxidation reactions, such as the reaction with singlet oxygen. researchgate.net This type of analysis could be applied to "Thiophene, 2-dodecyltetrahydro-, 1-oxide" to understand the precise atomic rearrangements that occur during its formation or subsequent reactions.

Molecular Docking Simulations for Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme (receptor). nih.govnih.gov Thiophene derivatives are common scaffolds in medicinal chemistry. mdpi.comresearchgate.net

For "Thiophene, 2-dodecyltetrahydro-, 1-oxide," molecular docking simulations could be used to investigate its potential interactions with various enzymes. The sulfoxide group can act as a hydrogen bond acceptor, and the long dodecyl chain can engage in hydrophobic interactions within an enzyme's active site. Docking studies provide a "docking score," which is an estimate of the binding affinity, and visualize the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor. nih.govnih.gov

Table 2: Example of Molecular Docking Results for a Thiophene Derivative

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Enoyl-acyl carrier protein reductase | -11.5 | TYR158, MET103 | Hydrogen Bond, Hydrophobic |

| Human Carbonic Anhydrase IX | -8.2 | HIS94, HIS96, THR200 | Zinc Coordination, Hydrogen Bond |

| Lactate Dehydrogenase | -9.8 | ARG171, THR246 | Hydrogen Bond, van der Waals |

| Note: These are representative values for various thiophene derivatives docked into different protein active sites and are intended for illustrative purposes. rsc.orgnih.govnih.gov |

Studies on Conformational Stability and Inversion Barriers of Thiophene Sulfoxides

Computational and theoretical chemistry have become indispensable tools for investigating the conformational landscapes and inversion barriers of sulfoxides, including those derived from thiophene. These studies provide critical insights into the stereochemical stability of these chiral sulfur compounds. The pyramidal nature of the sulfur atom in sulfoxides gives rise to enantiomers, and the energy barrier to inversion determines their configurational stability.

Detailed Research Findings

Research into the pyramidal inversion of sulfoxides has shown that the energy barriers are significant, generally ranging from 35 to 43 kcal/mol, which is why many chiral sulfoxides are configurationally stable at room temperature. researchgate.net Theoretical studies on a range of simple sulfoxides using the B3LYP/6-311G(d,p) level of theory have calculated inversion barriers to be in the range of 38.7-47.1 kcal/mol. researchgate.netnih.govhuji.ac.il These calculated values are in good agreement with experimental data for racemization, validating the computational approaches used. researchgate.nethuji.ac.il

A key finding from these studies is the influence of substituents on the inversion barrier. For instance, the presence of a phenyl ring can stabilize the transition state through resonance, thereby lowering the inversion barrier by approximately 3 kcal/mol compared to similar molecules without a phenyl substituent. nih.govhuji.ac.il Furthermore, introducing electron-withdrawing groups, such as a cyano group, at the para position of a phenyl ring can lead to a further decrease in the energy barrier. nih.govhuji.ac.il

In the context of thiophene sulfoxides, the aromaticity of the thiophene ring plays a crucial role. Monocyclic thiophene sulfoxides are predicted to have significantly lower inversion barriers, in the range of 11-14 kcal/mol. researchgate.net This is attributed to the aromatic stabilization of the planar transition state during inversion. researchgate.net This suggests that while the saturated tetrahydrothiophene (B86538) ring in "Thiophene, 2-dodecyltetrahydro-, 1-oxide" would not benefit from aromatic stabilization of the transition state in the same way, the electronic nature of the substituents on the thiophene ring is a critical factor in determining its conformational stability.

The conformational preferences of substituted thiophenes are also influenced by factors such as intramolecular hydrogen bonding and solvent polarity. nih.gov Computational and experimental studies on N-methylthiophene-2-carboxamide have demonstrated how the interplay of these forces modulates conformational flexibility. nih.gov While not directly a sulfoxide, this research highlights the nuanced conformational behavior of substituted thiophenes that would also be relevant to "Thiophene, 2-dodecyltetrahydro-, 1-oxide".

The following tables present data from computational studies on the inversion barriers of various sulfoxides, illustrating the impact of molecular structure on stereochemical stability.

Table 1: Calculated Pyramidal Inversion Barriers (ΔE‡) for Various Sulfoxides

| Compound | Method | Inversion Barrier (kcal/mol) |

| Methyl Phenyl Sulfoxide | DFT B3LYP/6-311G(d,p) | 38.7 - 47.1 researchgate.netnih.govhuji.ac.il |

| Methyl 4-cyanophenyl Sulfoxide | DFT B3LYP/6-311G(d,p) | 38.7 - 47.1 researchgate.netnih.govhuji.ac.il |

| Diphenyl Sulfoxide | DFT B3LYP/6-311G(d,p) | 38.7 - 47.1 researchgate.netnih.govhuji.ac.il |

| 4,4'-dicyanodiphenyl Sulfoxide | DFT B3LYP/6-311G(d,p) | 38.7 - 47.1 researchgate.netnih.govhuji.ac.il |

| Benzyl Methyl Sulfoxide | DFT B3LYP/6-311G(d,p) | 38.7 - 47.1 researchgate.netnih.govhuji.ac.il |

| Benzyl Phenyl Sulfoxide | DFT B3LYP/6-311G(d,p) | 38.7 - 47.1 researchgate.netnih.govhuji.ac.il |

| Monocyclic Thiophene Sulfoxides | Not Specified | 11 - 14 researchgate.net |

Note: The range for the first six compounds is based on a series of related molecules studied in the cited sources.

Advanced Research Applications Non Clinical of Thiophene, 2 Dodecyltetrahydro , 1 Oxide and Analogues

Synthetic Utility in Organic Synthesis

Beyond formulation science, the chemical reactivity of the thiophene (B33073) sulfoxide (B87167) moiety makes it a useful building block in organic synthesis for the construction of more complex molecules.

Saturated sulfur heterocycles, such as tetrahydrothiophene (B86538) and its oxidized derivatives (sulfoxides and sulfones), serve as versatile scaffolds for synthesizing other heterocyclic systems. The functional groups on the tetrahydrothiophene ring can be chemically manipulated to build new fused-ring structures. For instance, amino alcohols derived from tetrahydrothiophene-1,1-dioxides (sulfolanes) have been used as precursors to synthesize complex fused heterocycles like oxazolidin-2-ones and morpholin-2-ones through reactions with cyclizing agents. researchgate.net Although these examples involve the sulfone (1,1-dioxide) rather than the sulfoxide (1-oxide), they illustrate the principle of using the saturated thiophene ring as a structural template for further heterocyclic synthesis. The sulfoxide itself can act as a leaving group or a directing group in certain synthetic transformations, making it a valuable intermediate.

One of the more advanced applications of thiophene chemistry involves the use of sulfoxidation as a method for dearomatization. Aromatic compounds like thiophene are generally stable due to their resonant π-electron system. The oxidation of the sulfur atom to a sulfoxide breaks this aromaticity, converting the stable thiophene into a non-aromatic and significantly more reactive thiophene-1-oxide, which behaves like a cyclic diene. mdpi.comresearchgate.net

This transformation is a key step in certain biological and chemical pathways. For example, monooxygenase and dioxygenase enzymes can catalyze the sulfoxidation of thiophenes as a dearomatization pathway. mdpi.com The resulting thiophene-1-oxide intermediates are often unstable and can readily undergo reactions such as dimerization or act as dienophiles in cycloaddition reactions. mdpi.com This strategy allows chemists to access complex molecular architectures that would be difficult to synthesize from the stable aromatic thiophene starting material. The conversion of an inert aromatic ring into a reactive diene system via sulfoxidation is a powerful tool in modern organic synthesis. nih.govmdpi.com

Applications in Materials Science and Organic Electronics

The unique electronic and structural characteristics of thiophene and its derivatives have positioned them as crucial components in the advancement of materials science, particularly in the realm of organic electronics. The ability to modify their structure to fine-tune electronic properties makes them highly versatile for a range of applications.

Thiophene-Based Chromophores and Their Derivatives in Photovoltaic Devices

Thiophene-based chromophores are a cornerstone in the development of organic photovoltaic (OPV) devices and dye-sensitized solar cells (DSSCs). mdpi.com The incorporation of the thiophene unit into molecular structures for these applications offers several advantages, including the ability to tune frontier molecular energy levels and shift the intramolecular charge transfer band, which can enhance both photovoltaic performance and stability. mdpi.com The last decade has seen significant progress in organic photovoltaics, largely driven by the design and synthesis of novel π-conjugated small donor-acceptor molecules, with thiophene-based chromophores being the most widely used class of organic materials for this purpose. rsc.orgresearchgate.netrsc.org

A common design strategy for these chromophores involves a donor-acceptor (D-A) architecture. rsc.org For instance, a novel solution-processable chromophore, AS2, was designed with a donor-acceptor-donor (D-A-D) module. nih.gov This molecule utilized a triphenylamine (B166846) unit as the electron donor, 1,4-phenylenediacetonitrile (B1346891) as the electron acceptor, and a thiophene ring as the π-bridge connecting the donor and acceptor. nih.gov The inclusion of the thiophene functionality extended the molecular conjugation, which in turn enhanced light-harvesting capabilities and the short-circuit current density, leading to improved performance of the bulk-heterojunction device. nih.gov When compared to a similar chromophore (AS1) without the thiophene bridge, the AS2-based device demonstrated a nearly three-fold increase in power conversion efficiency (PCE), from 1.23% to an impressive 4.10%. nih.gov

The strategic incorporation of fused thiophene units has also been shown to be advantageous. It can lead to a red-shift of the intramolecular charge transfer band and improvements in both photovoltaic performance and stability. mdpi.com For example, a donor material based on dithieno[3,2-b:2',3'-d]thiophene (DDT) and pyrene (B120774) exhibited a maximum power conversion efficiency of 3.60% in a bulk heterojunction device. mdpi.com

The performance of various thiophene-based chromophores in photovoltaic devices is summarized in the table below, highlighting key parameters such as power conversion efficiency (PCE), open-circuit voltage (Voc), and short-circuit current density (Jsc).

| Compound/System | PCE (%) | Voc (V) | Jsc (mA·cm⁻²) | Fill Factor (FF) | Architecture |

| Molecule 1 | 5.41 | 0.87 | 11.04 | 0.57 | D-π-A |

| Molecule 2 | 6.20 | 0.95 | 12.01 | 0.54 | D-π-A |

| Molecule 3:C₇₀ (1:4) | 3.60 | 0.98 | 9.24 | - | Bulk Heterojunction |

| AS1-based device | 1.23 | - | - | - | Bulk Heterojunction |

| AS2-based device | 4.10 | - | - | - | Bulk Heterojunction |

Table 1: Performance of various thiophene-based chromophores in photovoltaic devices. Data sourced from mdpi.comnih.gov.

Structural Considerations for Organic Electronic Device Design

The design of thiophene-based organic materials for electronic devices requires a deep understanding of how chemical modifications influence their electronic and photophysical properties. cmu.edu Several strategies have proven effective in tuning these properties. For instance, incorporating electron-withdrawing substituents can enhance oxidative stability and increase electron affinity. cmu.edu The replacement of elements within the π-system and ring fusion to create polycyclic aromatic systems are other effective methods to alter frontier orbital energies and adjust the band gap. cmu.edu

The molecular architecture plays a critical role in the performance of organic electronic devices. Donor-acceptor-donor (D-A-D) and acceptor-donor-acceptor (A-D-A) structures are common motifs. rsc.orgmdpi.commdpi.com For example, dicyanovinyl (DCV)-substituted oligothiophenes exhibit an internal acceptor-donor-acceptor structure, where the central oligothiophene backbone acts as the donor and the terminal DCV groups are the acceptors. mdpi.commdpi.com This structure leads to reduced band gaps and notable photovoltaic properties. mdpi.com

The interaction between molecules and between molecules and substrates is also a key consideration. The assembled structures of methyl-substituted dicyanovinyl-quinquethiophenes (DCV5T-Me2) and their electronic properties were found to vary depending on the underlying metal surfaces (Au(111), Ag(111), and Cu(111)). mdpi.com Such molecule-substrate interactions are crucial in determining the properties of organic nanostructures. mdpi.com Furthermore, the introduction of specific functional groups can impart desired properties. For example, introducing an aldehyde functionality into thiophene-based semiconducting polymers allows for further chemical modifications and can improve adhesion to substrates like indium tin oxide (ITO). acs.org

The electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are fundamental to device performance. These energy levels can be synthetically controlled. The table below presents the HOMO and LUMO energy levels for several thiophene-based molecules.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Molecule 1 | -5.51 | -3.48 | 2.03 |

| Molecule 2 | -5.57 | -3.58 | 1.99 |

| Molecule 3 | -5.66 | -2.95 | 2.71 |

| AS1 | - | - | 2.17 |

| AS2 | - | - | 1.93 |

Table 2: Experimentally determined and calculated electronic properties of various thiophene-based molecules. Data sourced from mdpi.comnih.gov.

Future Directions in Thiophene Sulfoxide Research

Development of Sustainable and Stereoselective Synthetic Methodologies

A primary challenge and future goal in thiophene (B33073) chemistry is the development of green and efficient synthetic routes. nih.gov Traditional methods for synthesizing thiophene derivatives and their oxides have often relied on harsh conditions or multi-step processes. organic-chemistry.orgderpharmachemica.com Future research will prioritize methodologies that are both environmentally benign and highly selective.

Sustainable Approaches: Future synthetic strategies will likely focus on:

Metal-free catalysis: Reducing reliance on heavy metal catalysts is a key aspect of green chemistry. nih.gov Novel methods using organocatalysts or alternative energy sources like microwave irradiation could provide more sustainable pathways to tetrahydrothiophene (B86538) oxides.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is crucial. nih.gov For instance, recent developments have shown the use of dimethyl sulfoxide (B87167) (DMSO) as both an oxidant and a sulfur donor in the construction of (dihydro)thiophenes from readily available materials like allylic alcohols. cas.cncas.cn

Renewable Feedstocks: Investigating the synthesis of the thiophene core from bio-based starting materials instead of petroleum sources will be a significant step towards sustainability.

Stereoselective Synthesis: The biological and material properties of molecules are often dictated by their three-dimensional structure (stereochemistry). The sulfur atom in a sulfoxide is a stereocenter, meaning it can exist in two different spatial arrangements (enantiomers). Controlling this stereochemistry is a major goal.

Future research will focus on:

Asymmetric Oxidation: Developing catalysts that can selectively oxidize the sulfide (B99878) (e.g., 2-dodecyltetrahydrothiophene) to produce one enantiomer of the sulfoxide over the other. This is critical for applications where specific stereoisomers have desired effects.

Chiral Auxiliaries: Employing chiral molecules that guide the stereochemical outcome of the reaction and can be removed afterward.

Enzymatic Reactions: Utilizing enzymes, which are inherently chiral, to catalyze the oxidation with high stereoselectivity under mild conditions. Studies on the stereoselective construction of related heterocyclic compounds, like tetrahydrofurans, have demonstrated the powerful directing effect of sulfoxides in controlling reaction outcomes. nih.gov

Exploration of Novel Reactivity and Transformation Pathways

Thiophene sulfoxides are known to be reactive intermediates. nih.govacs.org A key area of future research is to harness this reactivity for synthetic purposes, transforming them into more complex and valuable molecules. Thiophene S-oxides can act as versatile building blocks in organic synthesis. semanticscholar.org

Cycloaddition Reactions: Aromatic thiophene S-oxides are excellent dienes (a type of four-carbon building block) in Diels-Alder reactions, a powerful tool for forming six-membered rings. researchtrends.netresearchgate.net Future work will likely explore:

Expanding the Scope: Using a wider variety of dienophiles (the two-carbon reaction partner) to create a diverse library of complex, functionalized cyclic compounds. researchgate.net

Catalysis: Employing Lewis acids to enhance the rate and selectivity of these cycloaddition reactions, allowing them to proceed under milder conditions. researchgate.net

Saturated Systems: Investigating the cycloaddition potential of tetrahydrothiophene oxides and their derivatives, which may exhibit different reactivity patterns compared to their aromatic counterparts.

Nucleophilic Additions: The electrophilic nature of the thiophene sulfoxide ring makes it susceptible to attack by nucleophiles. nih.govacs.org Research has shown that these intermediates react with biological nucleophiles like glutathione. nih.govnih.gov Future synthetic applications could involve:

Controlled Functionalization: Using various nucleophiles (containing oxygen, nitrogen, or carbon) to add new functional groups to the thiophene ring in a controlled manner.

Ring-Opening Reactions: Designing conditions where the addition of a nucleophile leads to the opening of the thiophene ring, providing a pathway to unique linear sulfur-containing molecules. nih.govacs.org

Integration of Advanced Spectroscopic and Computational Techniques for Mechanistic Elucidation

A deep understanding of how reactions occur (their mechanism) is essential for optimizing existing methods and designing new ones. The transient and reactive nature of many thiophene sulfoxides makes studying their mechanisms challenging. researchgate.net Future research will increasingly rely on a synergistic approach combining advanced analytical tools and computational chemistry.

Advanced Spectroscopic Methods: Modern spectroscopic techniques offer unprecedented insight into molecular structure and reaction dynamics. longdom.orgresearchgate.net

NMR Spectroscopy: Advanced Nuclear Magnetic Resonance (NMR) techniques, including two-dimensional methods (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOESY) experiments, will be crucial for unambiguously determining the structure and stereochemistry of new thiophene sulfoxide derivatives and their products. researchgate.netresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is vital for confirming the elemental composition of newly synthesized compounds. mdpi.com Techniques like HPLC-MS can be used to monitor reactions in real-time, helping to identify transient intermediates. researchgate.net

Computational Chemistry: Theoretical calculations provide a powerful lens to view reaction pathways that are difficult to observe experimentally. whiterose.ac.uk

Density Functional Theory (DFT): DFT calculations can be used to model the structures of reactants, transition states, and products, providing energy profiles for different reaction pathways. researchgate.net This helps in understanding why certain products are formed over others.

Mechanistic Prediction: Computational studies can predict the reactivity of new thiophene sulfoxide substrates and guide the design of experiments. For example, calculations have been used to explain the stereoselectivity of cycloaddition reactions involving thiophene 1-oxides. acs.org By combining computational predictions with experimental results, researchers can gain a comprehensive understanding of the reaction mechanisms. researchgate.net

Expansion into Emerging Non-Clinical Applications and Functional Materials

While much of the historical interest in thiophene derivatives has been in medicinal chemistry, future research will increasingly explore their use in materials science and other non-clinical areas. encyclopedia.pubnih.gov The unique electronic and physical properties of sulfur-containing heterocycles make them attractive candidates for advanced functional materials. nih.govrsc.org

Organic Electronics: Thiophene-based polymers are already widely used in organic electronics. The introduction of a sulfoxide group significantly alters the electronic properties of the thiophene ring.

Semiconductors: Oxidation of thiophenes to their corresponding S,S-dioxides has been shown to lower the material's band gap, a key property for semiconductors. rsc.org Thiophene sulfoxides represent an intermediate oxidation state and could offer tunable electronic properties for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov

Sensors: The sulfoxide group can interact with specific analytes through hydrogen bonding or other non-covalent interactions. This could be exploited to develop chemosensors where binding of a target molecule induces a measurable change in the material's optical or electronic properties.

Functional Polymers and Materials: The incorporation of the polar sulfoxide group into polymer chains can impart unique properties.

Modified Solubility and Polarity: The sulfoxide group increases polarity, which can be used to tune the solubility of polymers in different solvents, aiding in material processing.

Ligands in Catalysis: Tetrahydrothiophene itself can act as a ligand for transition metals. The corresponding sulfoxide offers a different type of ligand with potentially unique catalytic activity, for example, in mild oxidation reactions. researchgate.net

The table below summarizes the key research directions and their potential impacts.

| Research Direction | Key Objectives | Potential Impact |

| Sustainable & Stereoselective Synthesis | Develop green synthetic routes; Control stereochemistry at the sulfur atom. | Reduced environmental impact; Access to enantiopure compounds for specialized applications. |

| Novel Reactivity Pathways | Utilize thiophene sulfoxides as building blocks in cycloadditions and nucleophilic additions. | Creation of complex molecular architectures; New synthetic routes to diverse chemical scaffolds. |

| Advanced Analytical Techniques | Combine advanced NMR, MS, and computational modeling (DFT) for mechanistic studies. | Deeper understanding of reaction mechanisms; Rational design of new reactions and catalysts. |

| Emerging Non-Clinical Applications | Explore use in organic electronics (OLEDs, OFETs), sensors, and functional polymers. | Development of new high-performance materials with tailored electronic and physical properties. |

As research continues to push the boundaries of synthetic and materials chemistry, compounds like Thiophene, 2-dodecyltetrahydro-, 1-oxide and its analogues are poised to transition from chemical curiosities to valuable components in a new generation of technologies.

Q & A

Q. Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) can confirm molecular weight and fragmentation patterns, particularly for the sulfoxide moiety. Reference gas-phase ion clustering data for tetrahydrothiophene derivatives to interpret peaks .

- UV/Visible Spectroscopy : Detect π→π* or n→π* transitions in the sulfoxide group. Compare with databases for thiophene derivatives (e.g., NIST Chemistry WebBook) .

- HPLC : Use reverse-phase chromatography to assess purity, especially when isolating intermediates. Retention data can be cross-referenced with molecular modeling studies for structural validation .

Advanced: How can computational modeling resolve electronic effects of the sulfoxide group in cycloaddition reactions?

Q. Methodological Answer :

- DFT Calculations : Optimize the geometry of 2-dodecyltetrahydrothiophene-1-oxide to analyze electron density distribution. Compare frontier molecular orbitals (HOMO/LUMO) with experimental cycloaddition reactivity data .

- Polarizable Continuum Model (PCM) : Simulate solvent effects on reaction pathways. For example, polar solvents may stabilize zwitterionic intermediates in Diels-Alder reactions .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants) to refine parameters like activation energy .

Advanced: How should researchers address contradictions in reported thermodynamic properties (e.g., boiling points)?

Q. Methodological Answer :

- Data Reconciliation : Compile values from multiple sources (e.g., NIST databases, peer-reviewed studies) and apply statistical averaging. For example, boiling points for tetrahydrothiophene derivatives vary by ±3 K due to measurement methods (e.g., ebulliometry vs. gas chromatography) .

- Uncertainty Analysis : Assign error margins using guidelines from organizations like the Thermodynamics Research Center (TRC). For phase-change data, consider instrumentation precision (e.g., ±0.06 K for triple-point measurements) .

- Experimental Replication : Reproduce measurements under controlled conditions (e.g., inert atmosphere) to minimize oxidation or decomposition artifacts .

Intermediate: What strategies optimize the introduction of the dodecyl chain in synthetic protocols?

Q. Methodological Answer :

- Alkylation Reactions : Use SN2 conditions with a dodecyl halide and a tetrahydrothiophene precursor. Ensure steric hindrance is minimized by selecting a polar aprotic solvent (e.g., THF) and a strong base (e.g., NaH) .

- Protection/Deprotection : Temporarily protect the sulfoxide group during alkylation to prevent side reactions. For example, use a silyl protecting group (e.g., TMSCl) .

- Purification : Employ column chromatography with a non-polar solvent system (e.g., hexane/ethyl acetate) to isolate the hydrophobic dodecyl derivative .

Advanced: How can electrochemical methods evaluate the anticorrosive potential of this compound?

Q. Methodological Answer :

- Tafel Polarization : Measure corrosion current density (icorr) and potential (Ecorr) on metal substrates (e.g., carbon steel). Compare with control samples to calculate inhibition efficiency .

- Electrochemical Impedance Spectroscopy (EIS) : Analyze charge-transfer resistance (Rct) to assess adsorption behavior on metal surfaces. Fit data to equivalent circuit models .

- Molecular Dynamics Simulations : Model the interaction between the dodecyl chain and metal surfaces to predict adsorption geometry and stability .

Basic: What thermodynamic properties are critical for safe handling and storage?

Q. Methodological Answer :

- Melting Point (Tfus) : Reported as ~174 K for tetrahydrothiophene derivatives. Adjust for the dodecyl chain’s impact (expected increase due to van der Waals interactions) .

- Vapor Pressure : Use the Clausius-Clapeyron equation with enthalpy of vaporization (ΔHvap) data. For tetrahydrothiophene, ΔHvap ≈ 35 kJ/mol .

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds. Store under inert gas (e.g., N2) to prevent sulfoxide degradation .

Advanced: What structural features influence pharmacological activity in thiophene sulfoxide derivatives?

Q. Methodological Answer :

- QSAR Studies : Correlate LD50 values (e.g., antiproliferative activity) with descriptors like logP, polar surface area, and HOMO energy. Use partial least squares (PLS) regression for multivariate analysis .

- HPLC Retention Modeling : Relate retention times to hydrophobicity (logD) and hydrogen-bonding capacity. Validate with experimental bioactivity data .

- Crystallography : Resolve X-ray structures to identify key interactions (e.g., sulfoxide oxygen hydrogen bonding with target proteins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.